Cas no 1214333-82-0 (3-(4-Fluoro-2-methoxyphenyl)pyridine)

3-(4-Fluoro-2-methoxyphenyl)pyridine 化学的及び物理的性質
名前と識別子
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- 3-(4-fluoro-2-methoxyphenyl)pyridine
- 3-(4-Fluoro-2-methoxyphenyl)pyridine
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- インチ: 1S/C12H10FNO/c1-15-12-7-10(13)4-5-11(12)9-3-2-6-14-8-9/h2-8H,1H3
- InChIKey: ASZVPLFFODYXJR-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=C(C=1)OC)C1C=NC=CC=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 200
- トポロジー分子極性表面積: 22.1
- 疎水性パラメータ計算基準値(XlogP): 2.5
3-(4-Fluoro-2-methoxyphenyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015000345-250mg |
3-(4-Fluoro-2-methoxyphenyl)pyridine |
1214333-82-0 | 97% | 250mg |
$484.80 | 2023-09-04 | |
Alichem | A015000345-500mg |
3-(4-Fluoro-2-methoxyphenyl)pyridine |
1214333-82-0 | 97% | 500mg |
$798.70 | 2023-09-04 | |
Alichem | A015000345-1g |
3-(4-Fluoro-2-methoxyphenyl)pyridine |
1214333-82-0 | 97% | 1g |
$1504.90 | 2023-09-04 |
3-(4-Fluoro-2-methoxyphenyl)pyridine 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
3-(4-Fluoro-2-methoxyphenyl)pyridineに関する追加情報
3-(4-Fluoro-2-methoxyphenyl)pyridine (CAS 1214333-82-0): A Comprehensive Overview
Introduction to 3-(4-Fluoro-2-methoxyphenyl)pyridine
3-(4-Fluoro-2-methoxyphenyl)pyridine, a compound with the CAS number 1214333-82-0, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring with a substituted phenyl group. The phenyl group is further substituted with a fluoro and methoxy group at the 4 and 2 positions, respectively. This combination of functional groups imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for various applications.
The synthesis of 3-(4-Fluoro-2-methoxyphenyl)pyridine involves advanced organic chemistry techniques, including coupling reactions and aromatic substitution. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, which has been pivotal in exploring its potential applications in drug discovery and materials science.
Chemical Properties and Structure
The molecular structure of 3-(4-Fluoro-2-methoxyphenyl)pyridine is composed of a pyridine ring fused with a benzene ring. The pyridine ring contributes to the compound's aromaticity and electron-deficient nature due to the presence of nitrogen. The phenyl group attached to the pyridine ring is substituted with a fluoro group at the para position and a methoxy group at the ortho position. These substituents significantly influence the electronic properties of the molecule, enhancing its reactivity in various chemical reactions.
The molecular formula of CAS 1214333-82-0 is C9H7FO2N, with a molecular weight of approximately 176.17 g/mol. The compound exists as a crystalline solid under standard conditions, with a melting point of around 155°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, making it suitable for various synthetic procedures.
Synthesis and Characterization
The synthesis of 3-(4-fluoro-2-methoxyphenyl)pyridine typically involves multi-step processes that include nucleophilic aromatic substitution or coupling reactions. Recent studies have highlighted the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to efficiently construct this compound. These methods offer high yields and excellent regioselectivity, which are critical for large-scale production.
The characterization of this compound is carried out using advanced analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These methods provide detailed insights into the molecular structure, purity, and stability of CAS 1214333-82-0, ensuring its quality for subsequent applications.
Applications in Pharmacology and Drug Discovery
One of the most promising applications of 3-(4-fluoro-2-methoxyphenyl)pyridine lies in its potential as a lead compound in drug discovery. The unique combination of functional groups in this molecule allows it to interact with various biological targets, including enzymes and receptors. Recent studies have demonstrated its ability to modulate key signaling pathways involved in diseases such as cancer and neurodegenerative disorders.
In particular, research has focused on the anti-inflammatory and antioxidant properties of this compound. Experimental data suggest that CAS 1214333-82-0 exhibits potent free radical scavenging activity, making it a potential candidate for developing therapeutic agents against oxidative stress-related conditions.
Additionally, 3-(4-fluoro-2-methoxyphenyl)pyridine has shown promise as a building block for constructing more complex bioactive molecules. Its versatility in forming diverse chemical bonds enables chemists to design novel drug candidates with enhanced pharmacokinetic profiles.
Recent Research Advances
In recent years, there has been growing interest in exploring the electrochemical properties of CAS 1214333-82-0, particularly in the context of organic electronics. Studies have demonstrated that this compound can serve as an effective electron-deficient component in donor–acceptor systems, making it suitable for applications in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs).
Pioneering research has also investigated the use of CAS 1214333-82-0 as a ligand in metalloporphyrin complexes. These complexes exhibit remarkable catalytic activity towards various organic transformations, offering new avenues for sustainable chemical synthesis.
Furthermore, computational studies have provided deeper insights into the electronic structure and reactivity of CAS 1214333-82_0_. Density functional theory (DFT) calculations have revealed that the molecule's electron-deficient nature arises from the combined effects of nitrogen's electronegativity and electron-withdrawing substituents on the phenyl ring.
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